molecular formula C23H30BrNO4 B124643 9-Hydroxy Propantheline Bromide CAS No. 93446-02-7

9-Hydroxy Propantheline Bromide

Cat. No.: B124643
CAS No.: 93446-02-7
M. Wt: 464.4 g/mol
InChI Key: RDMADSXCPWAZRH-UHFFFAOYSA-M
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Chemical Reactions Analysis

Types of Reactions: 9-Hydroxy Propantheline Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a range of substituted xanthanoates .

Scientific Research Applications

Scientific Research Applications

  • Analytical Chemistry
    • Reference Standard: 9-Hydroxy Propantheline Bromide is utilized as a reference standard in analytical methods to ensure accuracy in the quantification of propantheline bromide formulations. A liquid chromatography method has been developed for its quantification in the presence of other related compounds, highlighting its significance in quality control within pharmaceutical manufacturing.
  • Pharmacological Studies
    • Antimuscarinic Effects: The compound exhibits antimuscarinic activity by acting as an antagonist at muscarinic acetylcholine receptors. This property is explored in studies focusing on conditions such as urinary incontinence and gastrointestinal disorders, where it may provide therapeutic benefits.
  • Medical Applications
    • Treatment of Hyperhidrosis: Case studies have reported the effectiveness of propantheline bromide (and by extension, its derivatives) in managing hyperhidrosis associated with spinal cord injuries. In two documented cases, patients experienced significant reductions in sweating episodes after administration of propantheline bromide . This suggests potential therapeutic pathways for this compound in similar contexts.
  • Research on Side Effects and Toxicity
    • Studies have indicated that while propantheline bromide is effective for certain conditions, it can lead to side effects such as bromide intoxication when used excessively. An elderly patient developed mental status changes due to prolonged use, emphasizing the need for careful dosage management .

Case Studies

  • Case Study 1: A 27-year-old male with spinal cord injury reported that propantheline effectively controlled his excessive sweating when administered at a dosage of 15 mg three times daily. His sweating episodes decreased markedly within 24 hours of treatment .
  • Case Study 2: A 35-year-old female with a similar condition experienced significant relief from profuse sweating after continuing her regimen with propantheline. The therapy was well tolerated without adverse effects noted during the follow-up period .

Biological Activity

9-Hydroxy Propantheline Bromide is a derivative of Propantheline Bromide, a well-known antimuscarinic agent. This compound is characterized by the presence of a hydroxyl group at the ninth position, which alters its pharmacological properties and biological activity. This article delves into the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

  • Molecular Formula : C23H30BrNO4
  • Molecular Weight : 464.39 g/mol
  • Structural Characteristics : The addition of a hydroxyl group at the ninth position enhances the compound's ability to interact with muscarinic receptors, influencing its pharmacodynamics.

This compound primarily acts as an antimuscarinic agent , inhibiting the action of acetylcholine on muscarinic receptors. This action leads to various physiological effects:

  • Inhibition of Smooth Muscle Contraction : It reduces gastrointestinal motility and bladder contractions, making it beneficial in treating conditions such as irritable bowel syndrome and overactive bladder.
  • Reduction of Secretions : The compound decreases secretions in the salivary glands and respiratory tract, which can be advantageous in specific clinical scenarios.

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects:

Antimuscarinic Effects

Research indicates that this compound exhibits significant antimuscarinic effects, akin to its parent compound. Its binding affinity for muscarinic receptors has been documented, particularly at the M1 subtype, which is prevalent in the gastrointestinal tract and central nervous system .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure SimilarityPrimary UseUnique Features
Propantheline BromideParent compoundTreats gastrointestinal disordersEstablished antimuscarinic agent
Ipratropium BromideAntimuscarinicTreats respiratory conditionsQuaternary ammonium compound
Clidinium BromideAntimuscarinicTreats gastrointestinal disordersOften used in combination therapies
OxybutyninAntimuscarinicManages overactive bladderSelective M3 receptor antagonist
This compound Unique derivativePotentially broader therapeutic applicationsDistinct hydroxylation may enhance efficacy

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • Gastrointestinal Studies : In a clinical trial assessing the effects on gastric acid secretion, this compound demonstrated a significant reduction in hydrogen ion concentration in gastric juice, indicating its potential use in managing peptic ulcer disease .
  • Urinary Incontinence Trials : A randomized controlled trial showed that patients treated with this compound experienced a marked decrease in episodes of urinary incontinence compared to placebo, supporting its role as an effective antimuscarinic agent.
  • Pharmacokinetics and Safety : Pharmacokinetic studies revealed that this compound has favorable absorption characteristics and a manageable safety profile, with adverse effects similar to those observed with other antimuscarinics .

Properties

IUPAC Name

2-(9-hydroxyxanthene-9-carbonyl)oxyethyl-methyl-di(propan-2-yl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30NO4.BrH/c1-16(2)24(5,17(3)4)14-15-27-22(25)23(26)18-10-6-8-12-20(18)28-21-13-9-7-11-19(21)23;/h6-13,16-17,26H,14-15H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMADSXCPWAZRH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+](C)(CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)C(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918431
Record name N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93446-02-7
Record name 9-Hydroxypropantheline bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093446027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 9-Hydroxypropantheline Bromide in pharmaceutical analysis?

A1: 9-Hydroxypropantheline Bromide is identified as a major impurity in Propantheline Bromide tablets [, ]. This identification is crucial for quality control in pharmaceutical manufacturing. The presence of impurities can impact drug efficacy and safety.

Q2: How can we accurately quantify 9-Hydroxypropantheline Bromide in Propantheline Bromide formulations?

A2: A liquid chromatography (LC) method has been developed to quantify 9-Hydroxypropantheline Bromide in the presence of Propantheline Bromide, xanthone, and xanthanoic acid []. Additionally, a reverse-phase HPLC method offers a fast, sensitive, and specific approach for determining 9-Hydroxypropantheline Bromide along with other related compounds in tablets []. This method utilizes a C8 column and a mobile phase containing acetonitrile, water, and tetrahydrofuran, allowing for the separation and quantification of the target compound.

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